Somatostatin 1-28 Somatostatin 1-28 A 28-amino acid peptide with the same biological activities of somatostatin-14 but with a 14-amino acid extension at the N-terminal. SRIF-28 is the major form of somatostatin in the GASTROINTESTINAL TRACT.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20745309
InChI: InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1
SMILES: CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Molecular Formula: C137H207N41O39S3
Molecular Weight: 3148.6 g/mol

Somatostatin 1-28

CAS No.:

Cat. No.: VC20745309

Molecular Formula: C137H207N41O39S3

Molecular Weight: 3148.6 g/mol

* For research use only. Not for human or veterinary use.

Somatostatin 1-28 -

Molecular Formula C137H207N41O39S3
Molecular Weight 3148.6 g/mol
IUPAC Name (4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Standard InChI InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1
Standard InChI Key GGYTXJNZMFRSLX-DFTNLTQTSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O
SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Canonical SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O

Chemical Structure and Properties

Somatostatin 1-28 is characterized by a complex peptide structure consisting of 28 amino acids with a critical disulfide bridge that creates a cyclic region within the molecule. The peptide contains a disulfide bridge between positions 17 and 28, which is essential for maintaining its three-dimensional conformation and biological activity . The molecular composition includes approximately 137 hydrogen atoms, 207 nitrogen atoms, 41 oxygen atoms, and 3 sulfur atoms as part of its structure .

The larger molecular structure of somatostatin-28 compared to somatostatin-14 significantly influences its stability and receptor binding properties. While the exact molecular weight varies slightly between sources, it is approximately in the range of 3,000 daltons. For proper storage and stability, somatostatin-28 should be kept at -20°C or below to maintain its structural integrity .

Chemical Properties of Somatostatin 1-28

PropertyValue
Molecular FormulaContains 137H, 207N, 41O, 3S (partial data)
Structural FeatureDisulfide bridge between positions 17-28
Purity (Research Grade)≥95%
Recommended Storage-20°C or below
SolubilityWater soluble
Biological ClassificationSomatostatin receptor agonist

This peptide exhibits high purity (≥95%) in research-grade preparations, which is essential for experimental applications and accurate assessment of biological activity . Somatostatin 1-28 functions as a somatostatin receptor agonist and is derived from the post-translational cleavage of prosomatostatin, making it a naturally occurring signaling molecule rather than a synthetic analog .

Biosynthesis and Processing

The biosynthesis of somatostatin 1-28 follows a complex pathway involving sequential cleavage of larger precursor molecules. Initially, somatostatin is synthesized as a 116-amino acid precursor known as preprosomatostatin, which undergoes endoproteolytic cleavage to form prosomatostatin . This prosomatostatin is further processed through tissue-specific enzymatic activity to generate the two primary bioactive forms: somatostatin-14 (SST-14) and somatostatin-28 (SST-28) .

The differential processing of prosomatostatin in various tissues creates a regulated distribution of the two bioactive forms. This tissue-specific processing is a critical determinant of somatostatin action throughout the body, with certain tissues predominantly producing one form over the other. The enzymatic machinery responsible for this differential processing includes various prohormone convertases that recognize specific amino acid sequences within the prosomatostatin molecule .

Research into the enzymes and cellular mechanisms controlling the conversion of prosomatostatin to somatostatin-28 has revealed sophisticated regulatory control points. These processing events can be modulated by various physiological conditions, creating dynamic adjustment of the ratio between somatostatin-14 and somatostatin-28. This processing flexibility allows for tissue-specific and condition-dependent optimization of somatostatin signaling throughout the body's diverse physiological systems .

Physiological Functions

Somatostatin 1-28 serves as a master regulatory hormone with diverse inhibitory functions throughout the endocrine system. Its primary physiological role is the inhibition of hormone secretion across multiple systems, most notably suppressing growth hormone and thyroid-stimulating hormone release from the anterior pituitary gland . This inhibitory action positions somatostatin-28 as a critical negative regulator in the hormonal axis controlling growth and metabolism.

Beyond its effects on the pituitary, somatostatin-28 exerts significant inhibitory control over pancreatic hormone secretion, reducing both insulin and glucagon release from pancreatic islet cells . This dual inhibition of antagonistic hormones demonstrates the sophisticated regulation imposed by somatostatin-28 on glucose homeostasis, as it can modulate both hypoglycemic and hyperglycemic responses depending on physiological needs.

In the gastrointestinal system, somatostatin-28 inhibits the secretion of various digestive hormones, including gastrin, secretin, and cholecystokinin, thereby modulating digestive processes and nutrient absorption . Additionally, it has direct effects on the gastrointestinal vasculature, inducing splanchnic vasoconstriction that reduces blood flow to the digestive organs, which has therapeutic implications in reducing bleeding from esophageal varices .

Research has also demonstrated that somatostatin-28 possesses anti-proliferative and anti-angiogenic properties, suggesting potential roles in tissue growth regulation and possibly tumor suppression. These diverse functions highlight the multifaceted nature of somatostatin-28 as a signaling molecule with widespread influence throughout the body's regulatory systems .

Distribution and Localization

Somatostatin 1-28 demonstrates distinct tissue distribution patterns that differ somewhat from those of somatostatin-14, reflecting their specialized physiological roles. Within the body, somatostatin peptides are secreted by the central nervous system, gastrointestinal tract, retina, peripheral neurons, and pancreatic D cells of the islets of Langerhans . This widespread distribution underscores somatostatin's role as a ubiquitous regulatory peptide.

The distribution between the two major somatostatin isoforms shows tissue specificity, with somatostatin-28 being more prominently expressed in the retina and intestinal mucosal cells, while somatostatin-14 predominates in enteric neurons and peripheral nerves . This differential distribution suggests evolutionary specialization of the two peptides for optimal function within specific tissue environments.

In the brain, somatostatin-28 is particularly concentrated in the hypothalamus, where it can directly regulate anterior pituitary function . Studies have demonstrated that somatostatin-28 is secreted into the hypophysial portal blood at higher concentrations than in peripheral circulation, highlighting its role as a hypothalamic regulatory hormone . Electrical stimulation of the median eminence increases somatostatin-28 release 4- to 5-fold into portal vessel blood, suggesting active neuronal control over its secretion .

This localization pattern positions somatostatin-28 as both a neurohormone released into circulation and a neurotransmitter acting locally within neural tissues. The regulated release of somatostatin-28 from hypothalamic neurons into the portal circulation represents a critical link in the neuroendocrine control of anterior pituitary function .

Receptor Binding and Signaling

Somatostatin 1-28 exerts its biological effects through interaction with five distinct somatostatin receptor subtypes (SSTR1-5), all of which belong to the G protein-coupled receptor family. These receptors share common signaling mechanisms but exhibit unique tissue distributions and downstream effects . Upon activation, somatostatin receptors primarily couple to Gi proteins, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP levels, which subsequently modulates various cellular processes .

A distinguishing feature of somatostatin-28 is its differential binding affinity for these receptor subtypes compared to somatostatin-14. While receptors SSTR1 through SSTR4 bind both somatostatin isoforms with approximately equal nanomolar affinity, SSTR5 exhibits a 5- to 10-fold higher binding affinity for somatostatin-28 . This preferential binding to SSTR5 creates unique signaling outcomes in tissues where this receptor subtype predominates.

The signaling cascades initiated by somatostatin receptor activation are diverse and include:

  • Inhibition of adenylyl cyclase and reduction of intracellular cAMP

  • Activation of phosphotyrosine phosphatase (PTP)

  • Modulation of mitogen-activated protein kinase (MAPK) pathways

  • Activation of voltage-gated potassium channels, leading to membrane hyperpolarization

  • Inhibition of voltage-sensitive calcium channels, reducing calcium influx

These signaling events ultimately suppress cellular secretion through both direct effects on exocytosis and indirect modulation of cellular excitability. Depending on the receptor subtype and cell type involved, additional downstream targets may include Na+/H+ exchangers, Rho GTPases, and nitric oxide synthase, creating a complex and context-dependent response pattern .

Related Fragments and Derivatives

Somatostatin 1-28 is part of a family of peptides that includes various fragments with distinct biological activities. One significant fragment is somatostatin-28(1-12), which corresponds to the N-terminal portion of somatostatin-28 . This dodecapeptide has been characterized in rat hypothalamus and pancreas, suggesting it may have independent biological functions separate from the full somatostatin-28 molecule .

The amino acid composition of somatostatin-28(1-12) has been identified as Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-OH, and it has a molecular weight of approximately 1243.56 daltons . Research indicates this fragment may function as a neurotransmitter, as it demonstrates calcium-dependent release from hypothalamic slices in vitro . The fragment can be monitored in brain tissue to track the processing of somatostatin, providing valuable insights into the regulation of the prosomatostatin system .

Studies have shown that somatostatin-28(1-12)-like immunoreactive substance is secreted into the hypophysial portal blood in rats, with concentrations higher in portal than in peripheral blood extracts . This secretion increases significantly (4- to 5-fold) following electrical stimulation of the median eminence, supporting its potential role as a physiological neurohormone or neurotransmitter .

The existence of these specialized fragments highlights the sophisticated processing of prosomatostatin and suggests that each resulting peptide may have evolved specific physiological roles. The differential distribution and secretion patterns of these fragments create a complex regulatory system capable of fine-tuned control over various physiological processes .

Medical Applications and Research

Somatostatin 1-28 and its related peptides have significant medical applications and continue to be subjects of extensive research. Clinically, somatostatin is used for the treatment of severe, acute hemorrhage of gastroduodenal ulcers, exploiting its ability to cause splanchnic vasoconstriction that reduces bleeding from esophageal varices . This vasoactive property makes it valuable in emergency management of gastrointestinal bleeding events.

The anti-neoplastic potential of somatostatin has garnered significant research interest . Studies investigating its anti-proliferative and anti-angiogenic properties suggest possible applications in cancer treatment, particularly for neuroendocrine tumors that express high levels of somatostatin receptors. This research direction has led to the development of somatostatin analogs with enhanced stability and receptor selectivity.

One challenge limiting the therapeutic use of native somatostatin-28 is its short half-life, which is less than 3 minutes in circulation . This rapid degradation has prompted extensive structure-activity studies resulting in the development of more stable analogs like octreotide acetate, which maintains the essential biological activities while exhibiting significantly extended duration of action .

Research into receptor-specific somatostatin analogs continues to evolve, with particular interest in SSTR5-selective compounds that might leverage somatostatin-28's preferential binding to this receptor subtype . Such selective targeting could potentially reduce off-target effects while maximizing desired therapeutic outcomes in specific clinical scenarios.

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